(2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Beschreibung
This adenosine-derived compound features a 6-aminopurin-9-yl base linked to a modified oxolane (tetrahydrofuran) ring with an aminomethyl group at the 2-position. Its stereochemistry (2R,3R,5R) and functional groups influence solubility, receptor binding, and metabolic stability.
Eigenschaften
Molekularformel |
C10H14N6O3 |
|---|---|
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
(2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,6+,7?,10-/m1/s1 |
InChI-Schlüssel |
GVSGUDGNTHCZHI-PKJMTWSGSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CN)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in substitutions at the purine C6/C8 positions and oxolane modifications.
Key Observations :
- Aminomethyl vs. Hydroxymethyl: The target compound’s 2-aminomethyl group may enhance solubility compared to adenosine’s hydroxymethyl (logS = 0.82) due to increased polarity .
- Halogenation : 2-Chloro- and 2-fluoro-substituted analogs () show altered receptor binding; chlorine increases metabolic stability but may reduce solubility .
A. Adenosine Receptor Selectivity
- K18 () : A3 receptor-selective antagonist with high binding affinity (IC₅₀ < 100 nM). Substitutions like cyclohexylmethylidene hydrazine enhance A3 specificity .
- BnOCPA (): A1 receptor agonist with a benzyloxycyclopentyl group, showing analgesia without cardiorespiratory side effects. Stereochemistry and cyclopentyl substitutions drive selectivity .
- 2-Chloroadenosine (): Broad receptor activity but lower selectivity due to C2 chlorine altering base stacking .
Target Compound’s Potential: The 6-aminopurinyl and aminomethyl groups may favor A2A or A3 receptor interactions, similar to HEMADO (), but require empirical validation .
B. Enzyme Inhibition (PRMT5)
- TOP1 () : Strong PRMT5 inhibitor (Autodock score: −9.3 kcal/mol) due to hydrophobic 4-ethylcyclohexyl sulfanyl group enhancing active-site interactions .
- 5′-Deoxy-5′-methylthioadenosine (3XV): Lower affinity (Autodock score: −6.6 kcal/mol), highlighting the importance of bulky substituents for inhibition .
Target Compound’s Potential: Lack of hydrophobic groups may limit PRMT5 affinity compared to TOP1, but the aminomethyl group could facilitate interactions with polar residues.
Q & A
Basic Research Questions
Q. What are the key structural determinants of (2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol that influence its interaction with adenosine receptors?
- Answer : The compound’s activity is governed by its stereochemistry (2R,3R,5R configuration), the aminomethyl group at C2, and the diol groups at C3/C4, which mimic ribose in adenosine. The 6-aminopurin-9-yl base allows base-pairing or receptor binding similar to adenine. Computational docking studies and competitive binding assays (e.g., using radiolabeled adenosine) are recommended to map interactions with adenosine receptors .
Q. How can researchers confirm the stereochemical purity of this compound after synthesis?
- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to separate enantiomers. Coupled with polarimetry or circular dichroism (CD) spectroscopy, this ensures enantiomeric excess >98%. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What strategies optimize the synthesis of (2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol to minimize epimerization during glycosidic bond formation?
- Answer : Employ Mitsunobu conditions (e.g., DIAD/Ph3P) for stereospecific coupling of the purine base to the oxolane ring. Use low-temperature (−20°C) reactions and anhydrous solvents to suppress base migration. Monitor intermediates via LC-MS and ¹H-NMR (e.g., tracking J-coupling constants for stereochemical integrity) .
Q. How does isotopic labeling (e.g., ¹³C/²H) at specific positions enhance mechanistic studies of this compound’s enzymatic processing?
- Answer : Isotopic labeling at the oxolane C2 or purine C8 positions enables tracking metabolic fate via NMR or mass spectrometry. For example, ¹³C-labeling at C2 can elucidate phosphorylation kinetics by kinases using ¹³C-NMR, while ²H labeling at C8 aids in studying base-excision repair mechanisms .
Methodological Challenges & Data Interpretation
Q. How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s conformation in solution?
- Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models to predict low-energy conformers. Compare with experimental NOESY NMR data to validate hydrogen-bonding networks and torsional angles. Adjust force fields if deviations exceed 10% .
Q. What experimental designs are optimal for assessing this compound’s inhibition kinetics against adenosine deaminase (ADA)?
- Answer : Use a stopped-flow spectrophotometer to monitor ADA activity via the decrease in absorbance at 265 nm (hypoxanthine formation). Vary inhibitor concentrations (0.1–10× Km) to calculate Ki values. Include a positive control (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) and account for competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s solubility in aqueous vs. lipid-rich media?
- Answer : Conflicting solubility data may arise from aggregation or pH-dependent ionization. Characterize solubility using shake-flask method (pH 2–8) with HPLC quantification. For lipid-rich media, use Franz diffusion cells to assess partitioning into micelles or liposomes. Compare with logP predictions (e.g., XLogP3 ~1.5) .
Tables for Key Data
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